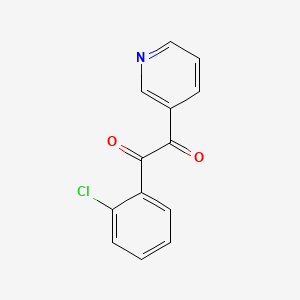
R(+)-Thiopental sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R(+)-Thiopental sodium: is a barbiturate derivative used primarily as an intravenous anesthetic. It is known for its rapid onset and short duration of action, making it suitable for inducing anesthesia before the administration of other anesthetic agents. The compound is also used for hypnosis, control of convulsive states, and reducing intracranial pressure in neurosurgical patients .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiopental sodium involves the reaction of thiourea with an alkyl halide in a nucleophilic substitution reaction (SN2). This process forms an intermediate isothiouronium salt, which is then hydrolyzed to produce the thiol .
Industrial Production Methods: Industrial production of thiopental sodium typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving the use of sodium hydrosulfide and alkyl halides .
Chemical Reactions Analysis
Types of Reactions: Thiopental sodium undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Thiopental can be reduced under specific conditions.
Substitution: Thiopental can undergo nucleophilic substitution reactions with alkyl halides to form thioethers
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Alkyl halides and thiourea are commonly used in substitution reactions
Major Products:
Oxidation: Disulfides.
Reduction: Reduced thiopental derivatives.
Substitution: Thioethers
Scientific Research Applications
Chemistry: Thiopental sodium is used in various chemical studies to understand its reactivity and interaction with other compounds.
Biology: In biological research, thiopental sodium is used to study its effects on cellular processes and its interaction with biological molecules.
Medicine: Thiopental sodium is widely used as an anesthetic agent in medical procedures. It is also used in the management of convulsive disorders and to reduce intracranial pressure .
Industry: In the pharmaceutical industry, thiopental sodium is used in the formulation of anesthetic drugs. It is also used in forensic medicine and criminology for investigations related to drug crimes .
Mechanism of Action
Thiopental sodium exerts its effects by binding to a distinct site on the GABA_A receptor, increasing the duration for which the chloride ion channel remains open. This prolongs the inhibitory effect of GABA in the thalamus, leading to sedation and anesthesia .
Comparison with Similar Compounds
Pentobarbital: Another barbiturate used for anesthesia and sedation.
Thiobarbital: An analog of thiopental with similar anesthetic properties
Uniqueness: Thiopental sodium is unique due to its rapid onset and short duration of action, making it particularly useful for induction of anesthesia and short medical procedures .
Properties
CAS No. |
51165-38-9 |
|---|---|
Molecular Formula |
C11H17N2NaO2S |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
sodium;5-ethyl-5-[(2R)-pentan-2-yl]-2-sulfanylidenepyrimidin-3-ide-4,6-dione |
InChI |
InChI=1S/C11H18N2O2S.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1/t7-;/m1./s1 |
InChI Key |
AWLILQARPMWUHA-OGFXRTJISA-M |
Isomeric SMILES |
CCC[C@@H](C)C1(C(=O)NC(=S)[N-]C1=O)CC.[Na+] |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=S)[N-]C1=O)CC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14671773.png)

![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)
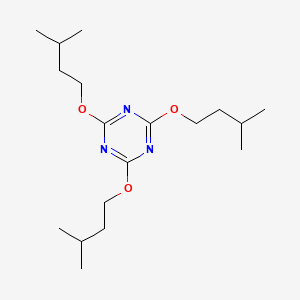



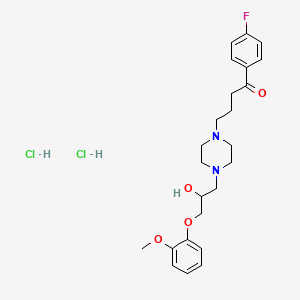
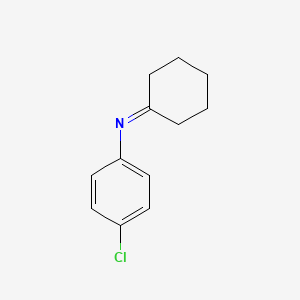
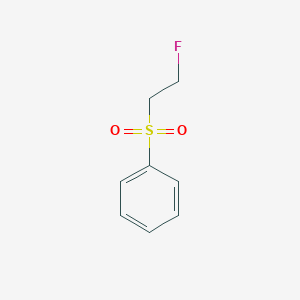
![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)


